molecular formula C10H7N5O2 B1340229 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile CAS No. 65973-69-5

5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1340229
CAS No.: 65973-69-5
M. Wt: 229.19 g/mol
InChI Key: FRKWUGANTHEAHA-UHFFFAOYSA-N
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Description

5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a multifunctional heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. It belongs to the 5-aminopyrazole class, a framework of high significance due to its widespread presence in biologically active molecules . The structure incorporates an electron-rich amino group and an electron-deficient carbonitrile group on the pyrazole ring, making it a valuable intermediate for constructing complex molecular architectures. The primary research value of this compound lies in its role as a key precursor for the synthesis of fused polyheterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are isosteres of purine bases and are investigated for a broad spectrum of biological activities . These activities may include potential anticancer, antimicrobial, and anti-inflammatory properties, as suggested by studies on analogous structures . The 2-nitrophenyl substituent can influence the molecule's electronic properties and its binding affinity to biological targets. Researchers utilize this compound in multi-component reactions and cyclocondensation reactions to develop new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Specific catalytic applications, biological activities, and mechanism-of-action data for this exact isomer are subject to further investigation. Researchers are encouraged to consult the scientific literature for the most current findings. For specific pricing, availability, and custom synthesis inquiries, please contact our sales team.

Properties

IUPAC Name

5-amino-1-(2-nitrophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-3-1-2-4-9(8)15(16)17/h1-4,6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKWUGANTHEAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478615
Record name 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65973-69-5
Record name 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-nitrophenylhydrazine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may also induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Key analogs differ in the phenyl ring substituents:

Compound Name Substituent Position CAS Number Key Structural Difference
5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile 2-Nitro 65973-69-5 Ortho-nitro group
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile 4-Nitro 5394-41-2 Para-nitro group
5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile 2,4-Dinitro 75008-95-6 Di-nitro groups at ortho and para positions
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile 4-Methyl 103646-82-8 Para-methyl group (electron-donating)
  • Electronic Effects: The nitro group is electron-withdrawing, reducing electron density on the pyrazole ring.
  • Biological Activity : Fipronil (a 3-carbonitrile analog with trifluoromethyl and sulfinyl groups) demonstrates insecticidal activity, highlighting how substituent position and type modulate bioactivity .

Physical Properties

Compound Melting Point (°C) Calculated LogP Density (g/cm³)
5-Amino-1-(2-nitrophenyl)-...-carbonitrile Not reported 1.5 1.75
5-Amino-1-(4-nitrophenyl)-...-carbonitrile Not reported 1.8* 1.70*
5-Amino-1-(2,4-dinitrophenyl)-...-carbonitrile 228–229 2.1 1.80
5-Amino-1-(4-methylphenyl)-...-carbonitrile Not reported 1.2* 1.50*

*Estimated based on substituent contributions.

  • Melting Points: The 2,4-dinitrophenyl analog (228–229°C) has a higher melting point than mono-nitro derivatives due to increased polarity and molecular symmetry .
  • LogP and Solubility : The ortho-nitro derivative (LogP 1.5) is less lipophilic than the 2,4-dinitro analog (LogP 2.1) but more lipophilic than the 4-methyl derivative (LogP ~1.2). This impacts solubility in organic solvents .

Spectral Data Comparison

Infrared (IR) Spectroscopy
  • Nitrile Stretch : All analogs show a nitrile peak near 2296 cm⁻¹ .
  • Nitro Group: Asymmetric stretching (~1530 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) are observed, with minor shifts depending on nitro group position .
  • Amino Group: NH₂ stretching near 3237 cm⁻¹ in the target compound and analogs .
¹H NMR Spectroscopy
  • Aromatic Protons :
    • 2-Nitrophenyl : Complex splitting (δ 6.09–7.59) due to ortho-nitro deshielding .
    • 4-Nitrophenyl : Simpler splitting (e.g., δ 7.11–7.59 for para-substituted analogs) .
    • 4-Methylphenyl : Upfield-shifted aromatic protons (δ ~6.8–7.2) due to electron-donating effects .

Biological Activity

5-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7N5O2\text{C}_9\text{H}_7\text{N}_5\text{O}_2

This structure includes an amino group, a nitrophenyl moiety, and a carbonitrile group, which contribute to its biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44% , respectively. Importantly, it showed no toxicity to normal fibroblast cells, indicating a selective action against cancer cells .

Cell LineGrowth Inhibition (%)IC50 (μM)
HepG254.251.76
HeLa38.44Not reported
Normal Fibroblasts80.06Not applicable

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Compounds within this class have shown promising results in reducing inflammation in various models.

Case Study: In Vivo Anti-inflammatory Effects

In animal models, particularly carrageenan-induced paw edema in rats, compounds similar to this compound exhibited significant anti-inflammatory effects. One derivative demonstrated an inhibition percentage comparable to that of diclofenac sodium, a standard anti-inflammatory drug .

CompoundInhibition (%)
5-Amino-Pyrazole Derivative93.53
Diclofenac Sodium90.13

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various pathogens, showing effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In vitro studies revealed that derivatives of this compound exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound also demonstrated effective biofilm inhibition.

PathogenMIC (μg/mL)Zone of Inhibition (mm)
Staphylococcus aureus0.2224
Staphylococcus epidermidis0.2522

Q & A

Q. What are the optimized synthetic routes for 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involves reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) with lithium hydroxide at 343 K for 4.5 hours, achieving ~74% yield . Optimization strategies include solvent selection (e.g., DMSO enhances reactivity), stoichiometric control of reagents, and temperature modulation to minimize side products like 2,4-dinitrophenyl derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.09–8.15 ppm and NH2 signals at δ 9.67 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2296 cm⁻¹, NO2 at 1335 cm⁻¹) .
  • X-ray diffraction : Resolves crystal packing and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming R₂²(12) motifs, dihedral angles between aromatic rings ~74°) .

Q. What enzymatic inhibitory activities have been reported for this compound?

The compound acts as a dual inhibitor of COX-2 and 5-LOX enzymes, with IC50 values in the micromolar range. Its nitro and nitrile groups enhance binding to enzyme active sites, as shown in assays using purified enzymes and cell-based models .

Advanced Research Questions

Q. How do crystal packing interactions influence the compound’s bioactivity?

Intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds stabilize the crystal lattice, which may correlate with enhanced stability in biological environments. For example, the 2-chloroethyl derivative forms molecular chains via C–H⋯Cl interactions, potentially affecting solubility and membrane permeability .

Q. What strategies mitigate side reactions during synthesis, such as nitro group reduction or cyano hydrolysis?

  • Protection of amino groups : Prevents undesired cyclization.
  • pH control : Alkaline conditions (e.g., LiOH in DMSO) suppress acid-catalyzed hydrolysis of the nitrile group .
  • Low-temperature crystallization : Reduces thermal degradation of nitro substituents .

Q. How does structural modification (e.g., substituent variation) impact anticancer activity?

Derivatives with electron-withdrawing groups (e.g., CF3 at the 4-position) exhibit improved antiproliferative activity. For instance, 5-amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile showed IC50 values of 5.00 μg/mL against MCF-7 cells, attributed to enhanced electron-deficient aromatic interactions with DNA or kinases .

Q. What computational methods validate electronic structure-property relationships?

Density functional theory (DFT) calculations model charge distribution, revealing that the nitrophenyl group’s electron-withdrawing nature increases electrophilicity at the pyrazole C4 position, facilitating nucleophilic attack in enzyme inhibition .

Q. How do solvent polarity and pH affect the compound’s stability in vitro?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the nitrile group, while aqueous acidic conditions promote hydrolysis to carboxylic acids. Stability studies in PBS (pH 7.4) show <10% degradation over 24 hours, critical for pharmacokinetic profiling .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in enzymatic inhibition data across studies?

  • Assay standardization : Use consistent enzyme sources (e.g., recombinant human COX-2 vs. murine isoforms).
  • Control for redox interference : Nitro groups may react with assay reagents like DTT, producing false positives .

Q. What analytical techniques confirm purity in synthetic batches?

  • HPLC-MS : Detects trace impurities (e.g., de-nitrated byproducts).
  • Elemental analysis : Validates stoichiometry (e.g., C11H6F3N5O2 requires C 53.07%, H 3.22%, N 24.07%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

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